![molecular formula C12H10ClNO3 B1611185 Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate CAS No. 78979-62-1](/img/structure/B1611185.png)
Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate
Overview
Scientific Research Applications
Synthesis and Metabolism :
- Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a derivative of Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate, has been studied for its metabolism in various animals. It undergoes hydrolysis of the ester linkage followed by glucuronidation at the carboxyl group and cleavage of the furan group (Kobayashi, Ando, Sugihara, & Harigaya, 1987).
- Ethyl 2-chlorooxazole-4-carboxylate is used as an intermediate for synthesizing various substituted oxazoles. This process involves regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).
Applications in Drug Development :
- Various oxazoles bearing a C(4) carboxyl group, synthesized from Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate, have been evaluated as transthyretin (TTR) amyloid fibril inhibitors. Substituents at the C(2) and C(5) positions of the oxazole ring significantly influence the inhibition of amyloidogenesis (Razavi et al., 2005).
Chemical Modifications and Reactions :
- Direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with various halides are performed using palladium acetate and Buchwald's JohnPhos ligand, demonstrating its versatility in chemical reactions (Verrier, Hoarau, & Marsais, 2009).
- Another study describes a palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, enabling efficient access to (hetero)aryloxazoles (Verrier, Martin, Hoarau, & Marsais, 2008).
Corrosion Inhibition :
- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, another derivative, is studied for its corrosion inhibition effect on Aluminium alloy in hydrochloric acid. It demonstrates increased inhibition efficiency with higher concentration and temperature, acting as a mixed type inhibitor (Raviprabha & Bhat, 2021).
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGDGJIFGJFXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508814 | |
Record name | Ethyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78979-62-1 | |
Record name | Ethyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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